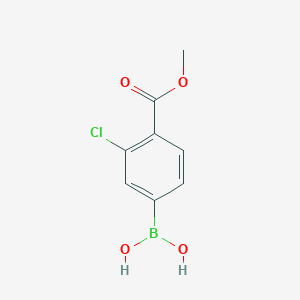

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-chloro-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOMWLVGTUQULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629623 | |

| Record name | [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-82-3 | |

| Record name | [3-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

This compound is a highly functionalized arylboronic acid that has emerged as a critical building block in contemporary organic synthesis. Its strategic substitution pattern—featuring a chloro group, a methoxycarbonyl ester, and the reactive boronic acid moiety—offers medicinal chemists and materials scientists a versatile scaffold for constructing complex molecular architectures. Identified by the CAS Number 603122-82-3 , this compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[1][2][3][4]

The presence of an electron-withdrawing chloro group and a methoxycarbonyl group influences the electronic properties of the phenyl ring, modulating the reactivity of the boronic acid in a predictable manner.[5] This allows for fine-tuning of reaction conditions and provides synthetic handles for subsequent transformations, making it an invaluable intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[6][7] This guide provides an in-depth examination of its properties, a representative synthetic workflow, its application in Suzuki-Miyaura coupling, and essential handling protocols for researchers in drug discovery and development.

Physicochemical and Safety Profile

A clear understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 603122-82-3 | [1][2][3][4][8] |

| Molecular Formula | C₈H₈BClO₄ | [1][2][4][8] |

| Molecular Weight | 214.41 g/mol | [2][4][8] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 178 °C | |

| Solubility | Soluble in Methanol | |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritation | |

| Storage | Room temperature, in a cool, dry place under an inert atmosphere.[9][10] |

Illustrative Synthesis Pathway

The synthesis of substituted phenylboronic acids often involves a directed ortho-metalation or a halogen-metal exchange followed by quenching with a boron electrophile.[11][12] The following protocol describes a plausible and common strategy for preparing this compound from a commercially available starting material.

Causality of Experimental Design: The choice of n-Butyllithium (n-BuLi) is critical for the halogen-metal exchange with the aryl bromide, which is typically more reactive than the aryl chloride. The reaction is performed at an extremely low temperature (-78 °C) to prevent unwanted side reactions, such as the nucleophilic attack of the organolithium intermediate on the ester functionality. Trimethyl borate serves as the electrophilic source of boron, and the subsequent acidic workup hydrolyzes the resulting boronate ester to the desired boronic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 2-chloro-4-bromobenzoate (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-Butyllithium (1.1 equiv, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add trimethyl borate (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis of the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a paramount method for forming C(sp²)-C(sp²) bonds, and arylboronic acids are key players in this transformation.[13][14][15] this compound serves as an excellent coupling partner to introduce the substituted phenyl motif onto various molecular scaffolds.

Mechanistic Considerations: The reaction proceeds via a catalytic cycle involving a palladium complex.[5][13]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center. This is often the rate-determining step and is facilitated by the base, which forms a more nucleophilic "ate" complex with the boron atom.

-

Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base such as potassium carbonate (K₂CO₃) (2.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), via syringe.

-

Heating: Heat the reaction mixture to a specified temperature (typically 80-100 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by column chromatography to isolate the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Significance in Drug Discovery

Boronic acids are integral to modern drug discovery, serving as key intermediates for creating novel therapeutic agents.[16][17][18] The specific structure of this compound is particularly advantageous. The ester group can be readily hydrolyzed to a carboxylic acid or converted to an amide, providing a point for diversification and interaction with biological targets. The chloro substituent can influence the conformation of the molecule (via steric and electronic effects) and can be a site for further cross-coupling reactions. This multi-functionality allows for the efficient construction of compound libraries for screening and lead optimization in drug development pipelines.[6]

References

-

Title: 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3 | Chemical-Suppliers Source: chemical-suppliers.com URL: [Link]

-

Title: this compound - ChemUniverse Source: ChemUniverse URL: [Link]

-

Title: The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: this compound - Oakwood Chemical Source: Oakwood Chemical URL: [Link]

-

Title: (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid - MySkinRecipes Source: MySkinRecipes URL: [Link]

-

Title: (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid | C11H13BClNO4 - PubChem Source: PubChem URL: [Link]

-

Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: Supporting Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

-

Title: Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: MDPI URL: [Link]

- Title: US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids Source: Google Patents URL

-

Title: Organoborane coupling reactions (Suzuki coupling) - PMC - NIH Source: PMC - NIH URL: [Link]

-

Title: The Suzuki Reaction - Andrew G Myers Research Group Source: Andrew G Myers Research Group, Harvard University URL: [Link]

-

Title: Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate Source: ResearchGate URL: [Link]

- Title: WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

-

Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central Source: PMC - PubMed Central URL: [Link]

-

Title: The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - MDPI Source: MDPI URL: [Link]

Sources

- 1. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid | 603122-82-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. (3-Hydroxy-4-(methoxycarbonyl)phenyl)boronic acid [myskinrecipes.com]

- 8. This compound [oakwoodchemical.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. synquestlabs.com [synquestlabs.com]

- 11. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 12. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid molecular weight

An In-Depth Technical Guide to (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. We will delve into its fundamental properties, synthesis, core reactivity, and critical applications, providing field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: A Versatile Building Block

This compound is a highly functionalized arylboronic acid that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern—a chloro group ortho to the boronic acid and a methoxycarbonyl group para to it—provides chemists with a versatile scaffold for constructing complex molecular architectures. Arylboronic acids are foundational reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This capability makes them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

The presence of the electron-withdrawing chloro and methoxycarbonyl groups influences the electronic properties and reactivity of the boronic acid, while the methoxycarbonyl group also serves as a convenient handle for further synthetic transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.[1]

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 214.41 g/mol | [4] |

| Molecular Formula | C₈H₈BClO₄ | [4][5][6] |

| CAS Number | 603122-82-3 | [4][5][6] |

| Appearance | White to almost white crystalline powder | |

| Synonyms | 3-Chloro-4-(methoxycarbonyl)benzeneboronic acid; Methyl 4-borono-2-chlorobenzoate | [6] |

Chemical Structure:

O=C(OC)

|

/ \

C==C

/ \

C C-Cl

\\ /

C=C

|

B(O)O

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate (an aryllithium or aryl Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[7][8] This classic approach remains a cornerstone of boronic acid synthesis due to its reliability and broad applicability.

A common synthetic route proceeds via ortho-metalation of a suitable precursor followed by electrophilic trapping with the boron source.

Generalized Synthetic Workflow

The diagram below illustrates a generalized workflow for the synthesis of a functionalized arylboronic acid.

Caption: Generalized workflow for arylboronic acid synthesis.

Expert Insight: The Challenge of Boroxines

A critical, field-proven consideration is the purity of the boronic acid. Commercial arylboronic acids often contain varying amounts of their corresponding cyclic anhydride trimers, known as boroxines.[9] Boroxines are generally less reactive in cross-coupling reactions and can lead to inconsistent results and lower yields. Therefore, for optimal performance, it is highly recommended to purify the boronic acid before use, typically by recrystallization, to break down the boroxine and isolate the pure monomeric acid.[9]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1][10] This reaction forms a new carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, providing a direct route to complex biaryl structures, which are prevalent in pharmaceuticals.[3][11]

The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Applications in Drug Discovery and Development

Boron-containing compounds, particularly boronic acids, have a significant and growing role in medicine.[11] The boron atom's unique ability to form reversible covalent bonds with biological nucleophiles has been exploited to design potent enzyme inhibitors.[2] Several FDA-approved drugs, such as the proteasome inhibitor Bortezomib (Velcade®) for multiple myeloma and the β-lactamase inhibitor Vaborbactam, are boronic acid derivatives, underscoring the therapeutic potential of this class of compounds.[2][11]

This compound is primarily used as an intermediate to build larger, more complex molecules. Its pre-installed functional handles allow for the strategic and efficient synthesis of biaryl and heteroaryl scaffolds that are central to many targeted therapies in oncology, inflammation, and infectious diseases.[3] The specific substitution pattern can influence pharmacokinetic properties such as metabolic stability and bioavailability.[3]

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point. As with any chemical reaction, optimization may be required for specific substrates.

Protocol 1: Purification of this compound via Recrystallization

-

Causality: This protocol is essential to remove less reactive boroxine anhydrides, ensuring consistent reaction kinetics and high yields in subsequent coupling reactions.[9]

-

Materials:

-

This compound (as received)

-

Mixed solvent system (e.g., Toluene/Heptane or Water)

-

Erlenmeyer flask, heating source, ice bath

-

-

Step-by-Step Methodology:

-

Place the crude boronic acid in an Erlenmeyer flask.

-

Add a minimal amount of the hot solvent (e.g., toluene) dropwise until the solid is fully dissolved.

-

If the solution is colored, a small amount of activated carbon can be added and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold heptane or the appropriate cold solvent.

-

Dry the purified crystals under vacuum. The resulting white, crystalline solid should be the pure monomeric boronic acid.

-

Protocol 2: Representative Suzuki-Miyaura Coupling Reaction

-

Causality: This protocol details the assembly of a biaryl structure, a common objective in medicinal chemistry programs. The choice of catalyst, base, and solvent are critical for achieving high conversion and yield.

-

Materials:

-

This compound (purified, 1.2 equiv)

-

Aryl bromide or iodide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DME)

-

Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for a Suzuki coupling.

-

Step-by-Step Methodology:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

-

Add the degassed solvent system (e.g., 1,4-Dioxane, 8 mL and Water, 2 mL).

-

Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

-

Conclusion

This compound is a powerful and versatile reagent for the modern synthetic chemist. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction, combined with its strategic functionalization, makes it a valuable intermediate for the construction of novel molecular entities in drug discovery and materials science. A foundational understanding of its properties, synthesis, and reactivity, coupled with adherence to best practices for purity and reaction execution, will enable researchers to fully leverage its synthetic potential.

References

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

- CoLab.

-

Chemical-Suppliers. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3. [Link]

-

ACS Publications. Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development. [Link]

-

Organic Chemistry Portal. Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. [Link]

-

ACS Publications. Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols | Organic Letters. [Link]

-

Oakwood Chemical. This compound. [Link]

-

Boron Molecular. 4-chloro-(3-methoxycarbonyl)phenylboronic acid, pinacol ester. [Link]

-

PubChem. (3-Chloro-4-(morpholine-4-carbonyl)phenyl)boronic acid. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]

-

Chemical Register. (3-Chloro-4-fluoro-5-(methoxycarbonyl)phenyl)boronic acid (CAS No. 2828444-03-5) Suppliers. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [oakwoodchemical.com]

- 5. scbt.com [scbt.com]

- 6. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

Introduction: The Strategic Importance of a Versatile Building Block

An In-Depth Technical Guide to (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid: Structure, Synthesis, and Application

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound has emerged as a particularly valuable reagent for researchers and drug development professionals. Its trifunctional nature—possessing a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group—offers a versatile platform for molecular elaboration. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications, particularly in palladium-catalyzed cross-coupling reactions.

Boronic acids, first synthesized in 1860, are organoboron compounds that have become indispensable tools in chemistry.[1][2] Their appeal lies in their remarkable stability under various conditions, generally low toxicity, and versatile reactivity.[1] In a drug design context, the boronic acid functional group is eventually metabolized to boric acid, a naturally occurring and readily eliminated compound.[1] This combination of synthetic utility and favorable toxicological profile has cemented the role of boronic acids as essential intermediates in the pharmaceutical industry.[3][4]

Core Attributes: Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. This compound is a white to off-white crystalline solid under standard conditions.[5]

Structural and Identification Data

The precise arrangement of functional groups on the phenyl ring dictates the reactivity and steric profile of the molecule. The structure and key identifiers are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [6] |

| CAS Number | 603-122-82-3 | [5][6][7][8] |

| Molecular Formula | C₈H₈BClO₄ | [6][7][8] |

| Molecular Weight | 214.41 g/mol | [7][9] |

| Appearance | White to Almost white powder to crystal | [5] |

| Synonyms | Methyl 4-borono-2-chlorobenzoate, 3-chloro-4-(methoxycarbonyl)benzeneboronic acid | [6] |

Note: It is common for commercial boronic acids to contain varying amounts of their corresponding anhydride, known as a boroxine.[5][10] This can impact reactivity, and for sensitive applications, recrystallization may be necessary to ensure the purity of the monomeric boronic acid.[10]

Synthesis and Mechanistic Considerations: The Miyaura Borylation

The most prevalent and efficient method for synthesizing arylboronic esters is the palladium-catalyzed Miyaura borylation reaction.[11] This powerful transformation allows for the direct conversion of aryl halides or pseudo-halides into the corresponding boronic acid derivatives with excellent functional group tolerance.[11][12]

A Typical Synthetic Protocol

The synthesis of this compound would typically start from a di-halogenated precursor, such as methyl 2-chloro-4-iodobenzoate. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective borylation at the 4-position.

Experimental Protocol: Palladium-Catalyzed Borylation

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (e.g., methyl 2-chloro-4-iodobenzoate, 1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 equiv), and a base (e.g., potassium acetate, KOAc, 3.0 equiv).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., dioxane or THF).

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.

-

Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is typically filtered and the solvent removed under reduced pressure. The resulting boronate ester is then hydrolyzed (e.g., with aqueous acid) to yield the final boronic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Catalytic Cycle of Miyaura Borylation

The mechanism involves a series of well-defined steps centered around a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes, such as the formation of biaryl byproducts.[13]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Chloro-4-(methoxycarbonyl)phenylboronic Acid | 603122-82-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. chemuniverse.com [chemuniverse.com]

- 8. scbt.com [scbt.com]

- 9. This compound [oakwoodchemical.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 12. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

Introduction

This compound (CAS No. 603122-82-3) is a highly valuable substituted arylboronic acid that serves as a critical building block in modern organic synthesis.[1][2] Its structural features—a chlorine atom, a methoxycarbonyl group, and a boronic acid moiety—make it a versatile reagent for constructing complex molecular architectures. It is particularly prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.[3][4][5] This reaction's reliability and functional group tolerance have led to its widespread use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

Strategic Overview of Synthetic Pathways

The synthesis of arylboronic acids can be approached through several strategic disconnections. The optimal choice depends on factors such as the availability and cost of starting materials, functional group compatibility, scalability, and reaction robustness. For this compound, three primary methodologies are considered:

-

Palladium-Catalyzed Borylation (Miyaura Borylation): This is a modern and highly versatile method involving the palladium-catalyzed reaction of an aryl halide with a diboron reagent. It is renowned for its exceptional tolerance of sensitive functional groups, such as the ester in our target molecule.[7][8][9]

-

Organometallic Intermediates (Grignard Reaction): A classic and cost-effective approach that utilizes the reaction of a Grignard reagent (ArMgX) with a borate ester. This pathway's primary challenge is the high reactivity of the Grignard reagent, which can be incompatible with certain functional groups.[10][11][12]

-

Lithiation-Borylation: This method involves the formation of a highly reactive aryllithium species via metal-halogen exchange, followed by quenching with a borate ester. It requires cryogenic temperatures and strictly anhydrous conditions, and the high reactivity of the intermediate poses significant functional group compatibility challenges.[13][14]

Given the presence of the methoxycarbonyl group, which is sensitive to strong nucleophiles and bases, the Palladium-Catalyzed Miyaura Borylation stands out as the most reliable and efficient pathway for synthesizing the target compound with high yield and purity.

Pathway I: Palladium-Catalyzed Miyaura Borylation (Recommended)

This pathway is the preferred industrial and laboratory-scale method due to its mild reaction conditions and broad functional group tolerance. The strategy involves the selective borylation of a di-halogenated precursor, typically replacing a more reactive bromine or iodine atom while leaving the chlorine atom untouched.

Causality and Mechanistic Insight

The success of this pathway hinges on the differential reactivity of aryl halides in the oxidative addition step of the palladium catalytic cycle. The reactivity order is generally Ar-I > Ar-Br >> Ar-Cl.[3][4] By starting with a precursor like methyl 2-chloro-4-bromobenzoate or methyl 2-chloro-4-iodobenzoate, the Pd(0) catalyst will selectively insert into the weaker carbon-bromine or carbon-iodine bond, leaving the stronger carbon-chlorine bond intact.

The catalytic cycle proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex.[5][15]

-

Transmetalation: The organic group from the boron reagent (e.g., bis(pinacolato)diboron) is transferred to the palladium center. This step is often facilitated by a base, which activates the boron reagent.[4]

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the desired C-B bond, regenerating the Pd(0) catalyst which re-enters the cycle.[15]

Sources

- 1. This compound [oakwoodchemical.com]

- 2. scbt.com [scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 10. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 11. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 12. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic Acid

Foreword

Within the intricate tapestry of modern synthetic chemistry, boronic acids stand out as exceptionally versatile intermediates, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials.[1] this compound, with its strategically placed functional groups, has garnered significant attention as a valuable building block. The presence of a chloro substituent, a methoxycarbonyl group, and the boronic acid moiety on a phenyl ring provides a trifecta of synthetic handles, enabling its participation in a diverse array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3]

This technical guide is designed for the practicing researcher, scientist, and drug development professional. It moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of the compound's core physical properties. We will delve into the causality behind experimental choices for property determination, grounding our discussion in the principles of scientific integrity and practical laboratory application.

Core Physicochemical Profile

A compound's physical properties are the foundational data upon which all subsequent synthetic and analytical work is built. These parameters govern critical decisions, from solvent selection and reaction conditions to purification strategies and storage protocols. The essential physicochemical data for this compound are consolidated below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BClO₄ | [4][5][6] |

| Molecular Weight | 214.41 g/mol | [4][5][6] |

| CAS Number | 603122-82-3 | [4][5][6] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 174-178 °C | [4] |

| Solubility | Soluble in methanol | |

| Storage Temperature | Refrigerator (2-8 °C recommended) |

Expert Insights:

-

Melting Point: The melting point is a critical first indicator of purity. A sharp, well-defined melting range is characteristic of a pure compound, while impurities typically cause a depression and broadening of this range.[7] The reported value of 174-178 °C should be considered the benchmark for high-purity material.[4]

-

Solubility: The stated solubility in methanol is expected, given the presence of the polar boronic acid and ester functional groups. The compound is also anticipated to be soluble in other polar organic solvents such as ethanol, DMSO, and THF, which are common media for reactions involving boronic acids. Its solubility in nonpolar solvents like hexane is expected to be low. This solubility profile is a direct consequence of the "like dissolves like" principle, where the polarity of the solute dictates its affinity for solvents of similar polarity.[8][9]

-

Storage: Boronic acids are susceptible to dehydration to form boroxines (anhydrides) and are sensitive to moisture. Therefore, storage in a cool, dry environment, preferably under an inert atmosphere in a tightly sealed container, is crucial to maintain its integrity and reactivity.

Structural Confirmation and Spectroscopic Data

Confirming the identity and purity of this compound relies on a suite of spectroscopic techniques. While this guide does not provide specific spectra, it outlines the expected characteristics a researcher would observe.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a map of the hydrogen atoms. For this molecule, one would expect to see distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The methoxy group (-OCH₃) would appear as a sharp singlet around 3.9 ppm. The acidic protons of the boronic acid group (-B(OH)₂) often present as a broad singlet that can exchange with water in the solvent, and its chemical shift can be highly variable.

-

¹³C NMR: The carbon NMR would show eight distinct signals corresponding to each unique carbon atom in the molecule, including the carbonyl carbon of the ester (typically >165 ppm), the aromatic carbons, and the methyl carbon of the ester group.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. Key vibrational bands would include a broad O-H stretch from the boronic acid group (around 3300 cm⁻¹), a strong C=O stretch from the ester (around 1720 cm⁻¹), C-O stretching, and vibrations corresponding to the C-Cl bond and the B-O bonds.[10]

-

Mass Spectrometry (MS): This technique confirms the molecular weight. Using electrospray ionization (ESI), one can observe the molecule's behavior in the gas phase.[11] The mass spectrum would show a peak corresponding to the molecular ion, and the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a definitive confirmation of its presence.

Methodologies for Physical Property Verification

To ensure the quality and suitability of this compound for an experiment, in-house verification of its physical properties is often necessary.

Melting Point Determination Protocol

Causality: This procedure is designed to accurately measure the temperature range over which the solid-to-liquid phase transition occurs. A slow heating rate near the melting point is critical because it allows the system to remain in thermal equilibrium, ensuring that the thermometer reading accurately reflects the sample's temperature.[12] Rushing this step is a common source of error, leading to an artificially wide and elevated melting range.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry.

-

Place a small amount of the white powder on a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula.[13]

-

Tap the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[7][14]

-

-

Measurement:

-

Place the prepared capillary tube into the sample holder of a melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to 155 °C).

-

Reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for accuracy.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation: A pure sample will have a sharp melting range (typically 0.5-1.0 °C). If the observed range is broad or significantly lower than the literature value, the sample may be impure.

Caption: Standard workflow for accurate melting point determination.

Solubility Assessment Protocol

Causality: This protocol establishes a qualitative understanding of the compound's solubility in a range of common laboratory solvents. This information is vital for selecting appropriate solvents for running reactions (to ensure all reagents are in the same phase), for extraction (to separate the product from impurities), and for recrystallization (where a solvent is needed that dissolves the compound when hot but not when cold).

Step-by-Step Methodology:

-

Setup: Label a series of small test tubes with the names of the solvents to be tested (e.g., Water, Methanol, Ethanol, Ethyl Acetate, Dichloromethane, Hexane).

-

Sample Addition: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition: Add the corresponding solvent to each tube in 0.5 mL increments.

-

Mixing: After each addition, vortex or vigorously shake the tube for 30 seconds.[15]

-

Observation: Observe the mixture. If the solid completely dissolves, it is "soluble." If some but not all dissolves, it is "partially soluble." If no solid appears to dissolve, it is "insoluble."

-

Documentation: Continue adding solvent up to a total of 3 mL. Record the solubility at room temperature for each solvent.

Role in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] This reaction forges a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.

Mechanism Overview: The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R-X).[16]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[16][17]

-

Reductive Elimination: The two organic partners are expelled from the palladium center as the final coupled product, regenerating the Pd(0) catalyst which re-enters the cycle.[16][17]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure both user safety and the longevity of the reagent.

-

Handling: Always handle this compound in a well-ventilated area or a chemical fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19][20] Avoid creating dust and prevent contact with skin, eyes, and inhalation.[18][19]

-

Stability: The compound is chemically stable under standard ambient conditions. However, like many boronic acids, it can be sensitive to moisture and air.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] For long-term stability, refrigeration at 2-8 °C is recommended.

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

University of Calgary. Melting point determination. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

MedPharma. To determine the melting point of given organic compound. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link]

-

University of North Georgia. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

-

Chemical-Suppliers.com. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3. [Link]

-

Oakwood Chemical. This compound. [Link]

-

ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Scirp.org. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

-

PubMed. Arylboronic acid chemistry under electrospray conditions. [Link]

-

SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mt.com [mt.com]

- 4. 3-Chloro-4-(Methoxycarbonyl)phenylboronic Acid | CAS 603122-82-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scbt.com [scbt.com]

- 6. This compound [oakwoodchemical.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pennwest.edu [pennwest.edu]

- 13. medpharma12.com [medpharma12.com]

- 14. byjus.com [byjus.com]

- 15. saltise.ca [saltise.ca]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chemrxiv.org [chemrxiv.org]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. tcichemicals.com [tcichemicals.com]

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid solubility data

A Senior Application Scientist's Guide to the Aqueous Solubility of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

Abstract

Aqueous solubility is a critical determinant of a compound's therapeutic potential, influencing everything from in vitro assay reliability to in vivo bioavailability.[1][2][3] For novel chemical entities like this compound, a thorough understanding of solubility is not just advantageous—it is essential for navigating the complexities of drug discovery and development. This guide provides a comprehensive framework for characterizing the aqueous solubility of this specific boronic acid derivative. It moves beyond mere data reporting to elucidate the underlying principles, detailing a strategic, multi-tiered approach from theoretical predictions to definitive thermodynamic measurements. By explaining the causality behind experimental choices and grounding protocols in self-validating systems, this document serves as a practical resource for researchers, scientists, and drug development professionals aiming to generate robust and actionable solubility data.

Introduction: The Central Role of Solubility

The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the most significant early hurdles is ensuring adequate aqueous solubility.[1][4] Poor solubility can lead to a cascade of development-limiting issues, including unreliable results in biological assays, underestimated toxicity, poor absorption, and insufficient bioavailability to exert a therapeutic effect.[1][5][6]

This compound (Molecular Formula: C₈H₈BClO₄, Molecular Weight: 214.4 g/mol ) is a substituted arylboronic acid.[7] Such compounds are of immense interest in medicinal chemistry, often serving as key building blocks in Suzuki-Miyaura coupling reactions or as pharmacophores themselves.[8] Boronic acids possess a unique, pH-sensitive equilibrium in aqueous media, which directly impacts their solubility and interaction with biological targets.[9][10] Therefore, a precise characterization of this compound's solubility is a foundational step in its evaluation as a potential drug candidate.

This guide outlines a logical, field-proven workflow for determining the aqueous solubility of this compound, ensuring that the data generated is not only accurate but also contextually relevant for decision-making in a drug discovery pipeline.

Physicochemical & Theoretical Foundations

Before embarking on experimental measurements, a foundational understanding of the molecule's intrinsic properties is crucial. This allows for the design of more intelligent experiments and aids in the interpretation of results.

Molecular Structure and Inherent Properties

The structure of this compound dictates its physicochemical behavior.

-

Aryl Group: The phenyl ring provides a hydrophobic core.

-

Chloro Substituent: The electron-withdrawing chlorine atom increases the acidity of the boronic acid group compared to unsubstituted phenylboronic acid.[11]

-

Methoxycarbonyl Group: The ester group adds polarity but can also participate in hydrogen bonding. Its position relative to the boronic acid will influence intramolecular interactions.

-

Boronic Acid Moiety [-B(OH)₂]: This is the key functional group. It is a Lewis acid, capable of accepting a hydroxide ion to form a more soluble, anionic boronate species [-B(OH)₃]⁻.[10] This equilibrium is pH-dependent and is the primary driver of solubility changes in different aqueous environments.

The Critical Role of pH: Boronic Acid-Boronate Equilibrium

Unlike carboxylic acids, boronic acids are Lewis acids, not Brønsted-Lowry acids. Their acidity arises from the interaction of the vacant p-orbital on the boron atom with a lone pair from a hydroxide ion.[10][12]

This equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate complex is fundamental to its solubility. The neutral form is typically less soluble in water, while the charged boronate form is significantly more soluble. The pKa of a boronic acid is the pH at which the concentrations of the neutral and anionic species are equal. Phenylboronic acids typically have pKa values in the range of 8-9, though this is highly influenced by ring substituents.[10] The electron-withdrawing chloro and methoxycarbonyl groups on our target molecule are expected to lower its pKa, making it more acidic.

In Silico Solubility Prediction

Before committing resources to wet-lab experiments, in silico models can provide a valuable, albeit approximate, estimation of solubility.[13][14] These Quantitative Structure-Property Relationship (QSPR) models use molecular descriptors to predict properties like LogS (the logarithm of the molar solubility).[13]

Workflow for In Silico Prediction:

-

Obtain SMILES String: Get the canonical SMILES representation of the molecule.

-

Use Prediction Software/Web Servers: Utilize platforms like SwissADME, pkCSM, or commercial packages. These tools often provide a consensus score from multiple models.[13][15]

-

Analyze Descriptors: Pay attention to calculated LogP (lipophilicity) and the number of hydrogen bond donors/acceptors, as these heavily influence solubility.

Causality: The purpose of this step is not to obtain a definitive value, but to establish an expected solubility range. This informs the design of subsequent experiments, such as setting appropriate concentration ranges for calibration curves. For instance, a predicted LogS of -5 (corresponding to ~10 µM) would necessitate a more sensitive analytical method than a predicted LogS of -3 (~1 mM).

Experimental Solubility Determination: A Phased Approach

A tiered approach to experimental solubility measurement is most efficient, starting with high-throughput kinetic methods for early-stage assessment and progressing to the gold-standard thermodynamic methods for late-stage characterization.[16]

Tier 1: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method ideal for early drug discovery when many compounds need to be profiled quickly.[4][5][16] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[6] This method does not represent true equilibrium but provides a rapid and cost-effective rank-ordering of compounds.[16]

Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: Add 198 µL of aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to the wells of a clear-bottom 96-well plate.

-

Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This creates a 100 µM nominal concentration with 1% DMSO. Perform serial dilutions for a concentration curve.

-

Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation.[5]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[4]

-

Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to buffer-only controls.

Trustworthiness: This protocol is self-validating by including controls. A highly soluble compound (e.g., Propranolol) should show no precipitation across the concentration range, while a poorly soluble compound (e.g., Nifedipine) should precipitate at low concentrations. The use of a standard curve with known concentrations of the test compound in a solubilizing solution (like 50% acetonitrile/water) allows for quantification if coupled with a UV-Vis or LC-MS readout.[5]

Tier 2: Thermodynamic Solubility Assay

Thermodynamic solubility is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution.[16][17] This data is crucial for lead optimization, formulation development, and regulatory submissions.[16] The most common method is the shake-flask technique.[6]

Protocol: Shake-Flask Thermodynamic Solubility Assay

-

Sample Preparation: Add an excess of solid (crystalline) this compound to a series of glass vials. Causality: Using an excess of solid ensures that equilibrium with the solid phase is achieved.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., buffers at pH 2.0, 5.0, 7.4, and 9.0) to each vial.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for at least 24-48 hours.[5][18] Causality: This extended incubation time is necessary to ensure the system reaches true thermodynamic equilibrium, as dissolution of crystalline material can be slow.

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm PVDF filter to remove any remaining solid particles. Causality: Filtration is a critical step. Failure to remove all particulates will lead to a gross overestimation of solubility.

-

Quantification: Dilute the filtered supernatant into a suitable mobile phase. Analyze the concentration using a validated analytical method, typically HPLC-UV or LC-MS/MS, against a standard curve of the compound.[5][18]

Trustworthiness: The protocol's reliability is ensured by:

-

Time to Equilibrium Study: Confirming that solubility does not increase between 24 and 48 hours.

-

Validated Analytical Method: The HPLC or LC-MS method must be validated for linearity, accuracy, and precision in the relevant concentration range.

-

Mass Balance: Comparing the amount of compound dissolved to the initial amount added can confirm that degradation has not occurred.

Data Presentation and Interpretation

Raw data should be processed and presented in a clear, comparative format.

Table 1: Predicted and Experimental Solubility of this compound

| Parameter | Method | Buffer/Conditions | Predicted/Measured Value | Unit |

| LogS (intrinsic) | In Silico (SwissADME) | N/A | -3.5 (Predicted) | log(mol/L) |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 | 85 (Hypothetical) | µM |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 2.0 Buffer | 250 (Hypothetical) | µg/mL |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | PBS, pH 7.4 | 1200 (Hypothetical) | µg/mL |

| Thermodynamic Solubility | Shake-Flask (HPLC-UV) | pH 9.0 Buffer | >5000 (Hypothetical) | µg/mL |

Interpretation: The hypothetical data in Table 1 illustrates a classic profile for an acidic compound. The solubility is lowest at acidic pH (where the neutral form dominates) and increases significantly as the pH rises above the compound's pKa, leading to the formation of the highly soluble anionic boronate species. The kinetic solubility value is lower than the thermodynamic value at pH 7.4, a common observation as precipitation from a supersaturated DMSO solution occurs under non-equilibrium conditions. This dataset provides critical insights for formulation scientists; for example, an oral formulation might require an enteric coating to bypass the acidic environment of the stomach and dissolve in the more neutral pH of the small intestine.

Conclusion

Characterizing the aqueous solubility of this compound is a multi-faceted process that requires more than a single measurement. It demands a strategic approach that begins with theoretical prediction to guide experimental design, proceeds with high-throughput kinetic screening for initial assessment, and culminates in a definitive thermodynamic analysis across a physiologically relevant pH range. By understanding the unique pH-dependent equilibrium of the boronic acid moiety and employing robust, self-validating protocols, researchers can generate high-quality, actionable data. This information is fundamental to mitigating risks associated with poor solubility and making informed decisions that propel a compound through the drug discovery and development pipeline.

References

-

Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research. [Link]

-

ADME Solubility Assay. BioDuro. [Link]

-

pH-Dependent formation equilibrium of a boronic ester in aqueous solution. ResearchGate. [Link]

-

Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

-

ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches. Journal of Cheminformatics. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

In-vitro Thermodynamic Solubility. protocols.io. [Link]

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. [Link]

-

The Importance of Solubility for New Drug Molecules. Farmacia. [Link]

-

In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling. [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. SpringerLink. [Link]

-

The Importance of Solubility for New Drug Molecules. ResearchGate. [Link]

-

In silico prediction models for solubility and membrane permeability in cell-based assays. ResearchGate. [Link]

-

Solubility of investigated compounds in water. Phenylboronic acid... ResearchGate. [Link]

-

Chemistry Of Boronic Esters. AA Blocks. [Link]

-

Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv. [Link]

-

DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. ucd.ie [ucd.ie]

- 4. bmglabtech.com [bmglabtech.com]

- 5. enamine.net [enamine.net]

- 6. asianpubs.org [asianpubs.org]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. aablocks.com [aablocks.com]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biorxiv.org [biorxiv.org]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. In-vitro Thermodynamic Solubility [protocols.io]

- 18. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide to the Spectral Analysis of (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid

Abstract

(3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid is a key bifunctional reagent increasingly utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl structures central to pharmaceutical and materials science discovery. Its utility is predicated on the precise arrangement of the chloro, methoxycarbonyl, and boronic acid functionalities, which imparts specific reactivity and steric properties. Rigorous quality control and structural confirmation are therefore paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the interpretation of its spectral data, offering insights into how each functional group manifests in the spectra, and provide standardized protocols for data acquisition, ensuring researchers can confidently verify the identity, purity, and structural integrity of this vital building block.

Introduction: The Role and Importance of this compound

Phenylboronic acids are indispensable tools in modern synthetic chemistry. The title compound, with its specific substitution pattern, offers medicinal chemists and material scientists a versatile scaffold. The electron-withdrawing nature of both the chloro and methoxycarbonyl groups modulates the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions. Furthermore, these functional groups serve as handles for subsequent chemical transformations.

Given its crucial role as a synthetic intermediate, unambiguous characterization is non-negotiable. Spectroscopic analysis provides a definitive fingerprint of the molecule, confirming its structure and ensuring the absence of impurities that could compromise subsequent synthetic steps. This guide serves as a practical reference for interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Molecular Identity and Physicochemical Properties

Before delving into the spectral data, it is essential to establish the fundamental properties of the molecule.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | Methyl 2-chloro-4-(dihydroxyboranyl)benzoate |

| CAS Number | 913836-18-5 (alternate: 603122-82-3) |

| Molecular Formula | C₈H₈BClO₄ |

| Molecular Weight | 214.41 g/mol [1] |

| Appearance | White to off-white solid/powder |

Below is a diagram illustrating the molecular structure and atom numbering used for spectral assignments in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectral Analysis

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms. Due to the substitution pattern, the three aromatic protons are distinct and exhibit characteristic splitting patterns. The methoxy group of the ester appears as a sharp singlet. The protons of the boronic acid's hydroxyl groups are often broad and may exchange with trace water in the solvent, sometimes not being observed.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~8.1 - 8.2 | d | ~8.0 | 1H |

| H-2 | ~8.0 - 8.1 | d | ~1.5 | 1H |

| H-6 | ~7.9 - 8.0 | dd | ~8.0, ~1.5 | 1H |

| -OCH₃ | ~3.9 | s | - | 3H |

| -B(OH)₂ | Variable (Broad) | s | - | 2H |

Note: Predicted values based on typical spectra of structurally similar compounds. Actual values may vary slightly based on solvent and concentration.

Interpretation and Causality:

-

Aromatic Region (δ 7.9-8.2 ppm): The protons on the aromatic ring are deshielded due to the electron-withdrawing effects of the chlorine, methoxycarbonyl, and boronic acid groups.

-

H-5 is ortho to the boronic acid group and meta to the chloro group, appearing as a doublet.

-

H-2 is ortho to the methoxycarbonyl group and experiences a small meta coupling to H-6, appearing as a doublet (or a narrow triplet if coupling is resolved).

-

H-6 is coupled to both H-5 (ortho coupling) and H-2 (meta coupling), resulting in a doublet of doublets.

-

-

Methoxy Protons (δ ~3.9 ppm): The three protons of the methyl ester group are equivalent and not coupled to any other protons, thus they appear as a sharp singlet.

-

Boronic Acid Protons: The acidic protons of the B(OH)₂ group are labile. Their chemical shift is highly dependent on solvent, concentration, and temperature. They often appear as a broad singlet or may not be observed at all if they exchange rapidly with deuterated solvent.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~166 - 167 |

| C-4 (C-B) | ~138 - 140 |

| C-2 | ~135 - 136 |

| C-6 | ~132 - 133 |

| C-1 (C-CO₂Me) | ~131 - 132 |

| C-3 (C-Cl) | ~130 - 131 |

| C-5 | ~128 - 129 |

| -OCH₃ | ~52 - 53 |

Note: Predicted values based on typical spectra of structurally similar compounds.

Interpretation and Causality:

-

Carbonyl Carbon (δ ~166-167 ppm): The ester carbonyl carbon is significantly deshielded and appears at the lowest field, which is characteristic for this functional group.

-

Aromatic Carbons (δ ~128-140 ppm): The signals for the aromatic carbons are spread over a range of ~12 ppm. The carbon atom directly attached to the boron (C-4) is often broad due to quadrupolar relaxation of the boron nucleus. The carbons attached to the electronegative chlorine (C-3) and the ester group (C-1) are also found in this region.

-

Methoxy Carbon (δ ~52-53 ppm): The carbon of the methyl ester group appears in the typical upfield region for sp³-hybridized carbons attached to an oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500 - 3200 (broad) | O-H stretch | Boronic acid (-B(OH)₂) |

| ~3100 - 3000 | C-H stretch (aromatic) | Phenyl ring |

| ~2960 - 2850 | C-H stretch (aliphatic) | Methoxy (-OCH₃) |

| ~1730 - 1715 | C=O stretch | Ester (-CO₂CH₃) |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1380 - 1340 | B-O stretch | Boronic acid |

| ~1250 - 1200 | C-O stretch (ester) | Ester |

| ~800 - 750 | C-Cl stretch | Aryl chloride |

Interpretation and Causality:

-

O-H Stretch: A very broad and strong absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H groups of the boronic acid.

-

C=O Stretch: A sharp, strong peak around 1720 cm⁻¹ is definitive for the carbonyl group of the methyl ester. Its position indicates a conjugated ester system.

-

B-O Stretch: A strong band in the 1380-1340 cm⁻¹ region is characteristic of the B-O single bond vibration.

-

C-Cl Stretch: The C-Cl bond vibration typically appears in the fingerprint region and can be found around 800-750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

| m/z Value | Ion | Notes |

| 214.02 | [M]⁺ (for ³⁵Cl) | Molecular ion peak |

| 216.02 | [M+2]⁺ (for ³⁷Cl) | Isotope peak for chlorine |

| 196 | [M-H₂O]⁺ | Loss of water from the boronic acid |

| 183 | [M-OCH₃]⁺ | Loss of the methoxy group |

| 155 | [M-CO₂CH₃]⁺ | Loss of the methoxycarbonyl group |

Interpretation and Causality:

-

Isotopic Pattern: A key feature in the mass spectrum of this compound is the presence of a significant M+2 peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

-

Fragmentation: Common fragmentation pathways include the loss of water from the boronic acid moiety and the cleavage of the ester group (loss of -OCH₃ or -CO₂CH₃). These fragments help to confirm the presence of these functional groups.

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, standardized protocols for spectral acquisition are essential.

Overall Analytical Workflow

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for boronic acids as it allows for the observation of the exchangeable B(OH)₂ protons. Chloroform-d (CDCl₃) can also be used.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (most deuterated solvents contain TMS).

-

Data Acquisition: Acquire the ¹H spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum to determine the relative ratios of the protons.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation: The Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid powder directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-